4-[(2-Methylbenzyl)sulfanyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidine
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Overview
Description
4-[(2-Methylbenzyl)sulfanyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidine is a heterocyclic compound that features a thieno[2,3-d]pyrimidine coreIts structure includes a thienopyrimidine ring substituted with 2-methylbenzyl and 4-methylphenyl groups, which may contribute to its unique chemical and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Methylbenzyl)sulfanyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidine typically involves the formation of the thieno[2,3-d]pyrimidine core followed by the introduction of the sulfanyl and phenyl substituents. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2-aminothiophene with a suitable aldehyde and sulfur source can yield the thieno[2,3-d]pyrimidine core, which is then further functionalized .
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[(2-Methylbenzyl)sulfanyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
4-[(2-Methylbenzyl)sulfanyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidine has several scientific research applications, including:
Medicinal Chemistry: It has been investigated for its potential antitumor activity, with studies showing promising results in inhibiting cancer cell proliferation.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices.
Biological Research: It can be used as a molecular probe to study biological pathways and interactions due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of 4-[(2-Methylbenzyl)sulfanyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. For example, its antitumor activity may be attributed to its ability to inhibit key enzymes involved in cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-[(2-Methylbenzyl)sulfanyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidine include other thieno[2,3-d]pyrimidine derivatives with different substituents, such as:
- 2-[(4-Methylbenzyl)sulfanyl]-3-(4-methylphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
- 2-[(2,5-Dimethylbenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both 2-methylbenzyl and 4-methylphenyl groups may confer distinct electronic and steric properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C21H18N2S2 |
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Molecular Weight |
362.5 g/mol |
IUPAC Name |
5-(4-methylphenyl)-4-[(2-methylphenyl)methylsulfanyl]thieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C21H18N2S2/c1-14-7-9-16(10-8-14)18-12-25-21-19(18)20(22-13-23-21)24-11-17-6-4-3-5-15(17)2/h3-10,12-13H,11H2,1-2H3 |
InChI Key |
ITGBPCFQUCCTIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2C(=NC=N3)SCC4=CC=CC=C4C |
Origin of Product |
United States |
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